molecular formula C18H16N2O2 B2424958 (E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylacrylamide CAS No. 324759-36-6

(E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylacrylamide

Cat. No. B2424958
CAS RN: 324759-36-6
M. Wt: 292.338
InChI Key: ATGNPLXQGBUABR-RVDMUPIBSA-N
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Description

(E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylacrylamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPAA is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to exhibit promising anticancer and anti-inflammatory properties.

Scientific Research Applications

Corrosion Inhibition

(E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylacrylamide and related acrylamide derivatives have been studied for their potential as corrosion inhibitors. For instance, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown effective corrosion inhibition properties for copper in nitric acid solutions. This was determined through various methods, including mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization. Their adsorption behavior on copper suggests chemical adsorption and adherence to the Langmuir isotherm. Theoretical computations using density functional theory and Monte Carlo simulations have been used to compare these findings (Abu-Rayyan et al., 2022).

Synthesis and Characterization

The chemical has also been part of studies focused on the synthesis of complex molecules. For example, a new synthesis route for the catechol-O-methyltransferase inhibitor, entacapone, involving a similar compound, was developed. This process demonstrated the versatility of these compounds in organic synthesis and provided insights into their potential applications in pharmaceutical manufacturing (Harisha et al., 2015).

Optical and Electronic Properties

In the field of optical and electronic materials, derivatives of this compound have been investigated. For instance, studies on 3-aryl-2-cyano acrylamide derivatives, including compounds like 2-cyano-3-(2-methoxyphenyl)-2-propenamide, have revealed unique optical properties due to their distinct stacking modes. These properties include fluorescence switching and mechanofluorochromic behavior, which are significant for applications in optoelectronic devices and sensors (Song et al., 2015).

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-9-16(17(10-13)22-2)20-18(21)15(12-19)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGNPLXQGBUABR-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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